Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate
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Overview
Description
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes an isoquinoline core.
Mechanism of Action
Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability.
The result of a compound’s action can be observed at the molecular and cellular levels. For example, some compounds may inhibit the replication of viruses, leading to a decrease in viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylacetic acid derivatives under acidic conditions, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have comparable biological activities.
Indole Derivatives: These compounds also have a fused ring system and are studied for their medicinal properties.
Imidazole Containing Compounds: These compounds are known for their diverse biological activities and are used in various applications
Uniqueness
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline core and ester functional group make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
methyl 1-oxo-2-phenylisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODSGJFBQMDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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